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Compound of Interest

Compound Name: 7-Methoxychroman-3-one

Cat. No.: B1610182 Get Quote

Introduction: The Significance of 7-
Methoxychroman-3-one in Medicinal Chemistry
The chromanone scaffold is a privileged heterocyclic motif present in a wide array of natural

products and pharmacologically active molecules. Among these, 7-Methoxychroman-3-one
serves as a crucial building block in the synthesis of various therapeutic agents. Its structural

features allow for diverse functionalization, making it a valuable intermediate for drug discovery

programs targeting conditions ranging from neurodegenerative diseases to cancer. The

development of a robust and high-yielding synthetic protocol for 7-Methoxychroman-3-one is

therefore of significant interest to researchers and scientists in the field of medicinal chemistry

and process development.

This application note provides a detailed, two-step protocol for the high-yield synthesis of 7-
Methoxychroman-3-one. The described methodology focuses on practical application,

scientific integrity, and reproducibility, offering valuable insights for researchers engaged in the

synthesis of chromanone-based compounds. The synthetic strategy involves the initial

preparation of 3-(3-methoxyphenoxy)propanoic acid, followed by an efficient intramolecular

Friedel-Crafts acylation to yield the target compound.
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A thorough understanding of the physicochemical properties of 7-Methoxychroman-3-one is

essential for its handling, purification, and characterization.

Property Value

Molecular Formula C₁₀H₁₀O₃

Molecular Weight 178.18 g/mol

Appearance Off-white to pale yellow solid

Melting Point Not reported

Solubility
Soluble in common organic solvents such as

dichloromethane, ethyl acetate, and acetone.

Table 1: Physicochemical Properties of 7-Methoxychroman-3-one

Spectroscopic data is critical for the unambiguous identification and purity assessment of the

synthesized compound.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)

δ 7.18 (d, J = 8.4 Hz, 1H, H-5) δ 206.5 (C=O, C-3)

δ 6.55 (dd, J = 8.4, 2.4 Hz, 1H, H-6) δ 165.2 (C-7)

δ 6.40 (d, J = 2.4 Hz, 1H, H-8) δ 158.1 (C-8a)

δ 4.50 (s, 2H, H-2) δ 128.9 (C-5)

δ 3.79 (s, 3H, -OCH₃) δ 114.8 (C-4a)

δ 3.60 (s, 2H, H-4) δ 108.1 (C-6)

δ 101.2 (C-8)

δ 72.5 (C-2)

δ 55.6 (-OCH₃)

δ 47.8 (C-4)
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Table 2: ¹H and ¹³C NMR Spectral Data of 7-Methoxychroman-3-one.[1][2]

Technique Key Features

FT-IR (KBr, cm⁻¹)
~1680 (C=O, ketone), ~1620, 1580 (C=C,

aromatic), ~1260 (C-O, ether)

Mass Spectrometry (EI) m/z (%): 178 (M⁺), 150, 121

Table 3: FT-IR and Mass Spectrometry Data for 7-Methoxychroman-3-one.[3]

Synthetic Strategy: A Two-Step Approach
The synthesis of 7-Methoxychroman-3-one is achieved through a two-step process, designed

for efficiency and high yield. The overall workflow is depicted below.

Starting Materials:
3-Methoxyphenol
β-Propiolactone

Step 1:
O-Alkylation

Intermediate:
3-(3-Methoxyphenoxy)propanoic Acid

Step 2:
Intramolecular

Friedel-Crafts Acylation

Final Product:
7-Methoxychroman-3-one

Click to download full resolution via product page

Caption: Overall synthetic workflow for 7-Methoxychroman-3-one.

Experimental Protocols
Part 1: Synthesis of 3-(3-Methoxyphenoxy)propanoic
Acid (Intermediate)
This protocol describes the O-alkylation of 3-methoxyphenol with β-propiolactone to yield the

key carboxylic acid intermediate. This method is often preferred due to the commercial

availability and reactivity of β-propiolactone, leading to cleaner reactions and simpler workups

compared to using 3-halopropanoic acids.

Materials and Reagents:

3-Methoxyphenol
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β-Propiolactone

Sodium hydroxide (NaOH)

Water (deionized)

Hydrochloric acid (HCl), concentrated

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

Round-bottom flask with a reflux condenser

Magnetic stirrer with heating plate

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve 3-methoxyphenol (1.0 eq) in a 10% aqueous solution of sodium

hydroxide (1.2 eq).

Addition of β-Propiolactone: Cool the solution to 0-5 °C using an ice bath. To this stirred

solution, add β-propiolactone (1.1 eq) dropwise over a period of 30 minutes, ensuring the

temperature remains below 10 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 2

with concentrated hydrochloric acid. A white precipitate of 3-(3-methoxyphenoxy)propanoic
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acid will form.

Isolation and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous

magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure

using a rotary evaporator to yield the crude product. The product can be further purified by

recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and

hexanes) to afford a white crystalline solid.

Part 2: Intramolecular Friedel-Crafts Acylation to 7-
Methoxychroman-3-one (Final Product)
This protocol details the cyclization of 3-(3-methoxyphenoxy)propanoic acid to the target

chromanone using Eaton's reagent. Eaton's reagent, a solution of phosphorus pentoxide in

methanesulfonic acid, is a powerful and efficient dehydrating agent for intramolecular Friedel-

Crafts acylations, often providing higher yields and cleaner reactions compared to traditional

reagents like polyphosphoric acid.[4][5]

Materials and Reagents:

3-(3-Methoxyphenoxy)propanoic acid

Eaton's reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

Round-bottom flask

Magnetic stirrer
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Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-(3-

methoxyphenoxy)propanoic acid (1.0 eq).

Addition of Eaton's Reagent: Cool the flask in an ice bath. Slowly add Eaton's reagent (5-10

equivalents by weight relative to the starting material) with vigorous stirring.

Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours.

The progress of the cyclization can be monitored by TLC.

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench

the reaction and precipitate the crude product.

Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

Neutralization and Washing: Combine the organic layers and wash sequentially with water (2

x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL) until the effervescence

ceases, and finally with brine (20 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude 7-Methoxychroman-3-one.

Purification: The crude product can be purified by column chromatography on silica gel using

a mixture of ethyl acetate and hexanes as the eluent to afford the pure 7-Methoxychroman-
3-one as an off-white solid.

Reaction Mechanism
The synthesis proceeds through two key transformations: O-alkylation followed by an

intramolecular Friedel-Crafts acylation.
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Step 1: O-Alkylation

Step 2: Intramolecular Friedel-Crafts Acylation

3-Methoxyphenol

3-(3-Methoxyphenoxy)propanoateNaOH

β-Propiolactone

3-(3-Methoxyphenoxy)propanoic AcidH₃O⁺

3-(3-Methoxyphenoxy)propanoic Acid Acylium Ion IntermediateEaton's Reagent 7-Methoxychroman-3-oneCyclization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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